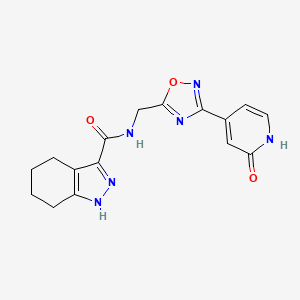

![molecular formula C16H16N8O2 B2726093 N-(4-(1H-四氮唑-1-基)苯基)-6-吗啉基吡啶并[1,2-d]嘧啶-3-甲酰胺 CAS No. 1396790-67-2](/img/structure/B2726093.png)

N-(4-(1H-四氮唑-1-基)苯基)-6-吗啉基吡啶并[1,2-d]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

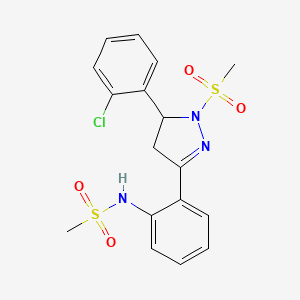

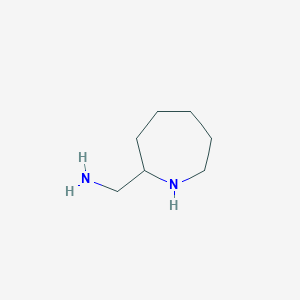

“N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide” is a complex organic compound that contains several functional groups, including a tetrazole, a phenyl ring, a morpholine ring, a pyridazine ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole and phenyl rings are likely to contribute to the compound’s aromaticity, while the morpholine and pyridazine rings could add steric bulk .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could increase its solubility in water .科学研究应用

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a flavoprotein involved in uric acid formation within the human body. Researchers have designed and synthesized a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as novel XO inhibitors . Among these, compound g25 stands out with an impressive inhibitory potency (IC50 = 0.022 μM), comparable to the clinically used drug topiroxostat (IC50 = 0.017 μM). Notably, g25 features a unique 1H-imidazole-5-carboxamide scaffold. Enzyme kinetic studies reveal that it acts as a mixed-type XO inhibitor. Molecular docking and dynamics simulations highlight stable hydrogen bonds between g25 and the Glu1261 residue of XO, contributing to its binding affinity. Furthermore, in vivo studies demonstrate its hypouricemic effect in a hyperuricemic rat model.

Antimicrobial Activity

Tetrazole derivatives have garnered interest for their antimicrobial properties. While not specifically mentioned for our compound, related tetrazole compounds have exhibited antimicrobial activity . Further exploration of the compound’s potential in this area could yield valuable insights.

Fentanyl Analogs

Although not directly related to our compound, understanding the structure-activity relationships of fentanyl analogs sheds light on the significance of specific substitutions. For instance, carfentanil, a potent fentanyl analog, carries an N-4 substituted moiety similar to our compound . Investigating such analogs may provide clues for drug design and optimization.

作用机制

未来方向

属性

IUPAC Name |

6-morpholin-4-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O2/c25-16(14-5-6-15(20-19-14)23-7-9-26-10-8-23)18-12-1-3-13(4-2-12)24-11-17-21-22-24/h1-6,11H,7-10H2,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORXXVOPBPPMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2726024.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2726032.png)

![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2726033.png)